![molecular formula C20H21ClN4O2 B2423974 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide CAS No. 1797591-96-8](/img/structure/B2423974.png)
5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which has been implicated in a range of biological processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
科学的研究の応用
Dopamine D(4) Receptor Research
5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide and its derivatives have been explored for their potential as ligands for the dopamine D(4) receptors. Studies have focused on their design, synthesis, and evaluation of pharmacological properties. For instance, Lacivita et al. (2010) designed and synthesized D(4) receptor ligands related to this compound, aiming for increased affinity, improved selectivity, and suitable properties for brain penetration (Lacivita et al., 2010).
Serotonin Receptor Agonists
Another significant application is in the development of serotonin receptor agonists. Sonda et al. (2004) synthesized a series of benzamide derivatives, including structures related to this compound, which showed promise as serotonin 4 receptor agonists. This research indicates potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
EGFR Inhibitor Studies
These compounds are also studied for their anti-cancer properties, specifically as EGFR inhibitors. Karayel (2021) conducted a detailed study on benzimidazole derivatives, which are structurally related, for their potential anti-cancer activities. This includes analysis of their conformation and binding properties, highlighting the significance of these compounds in oncology research (Karayel, 2021).
Development of Sigma Receptor Ligands
Research by Ogawa et al. (1994) into sigma receptor ligands involved compounds structurally related to this compound. This study examined the effects of these ligands on cognitive dysfunction, indicative of the broader implications these compounds could have in neuroscience (Ogawa et al., 1994).
特性
IUPAC Name |
5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-27-18-5-4-16(21)11-17(18)20(26)24-13-14-6-9-25(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBJNXSVUPAMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

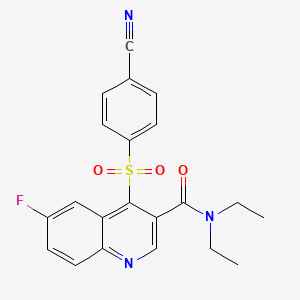
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)
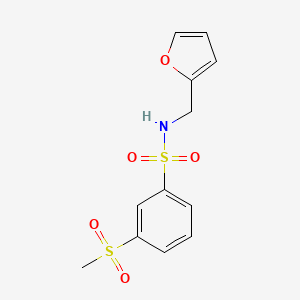
![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)
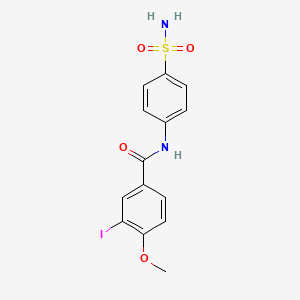
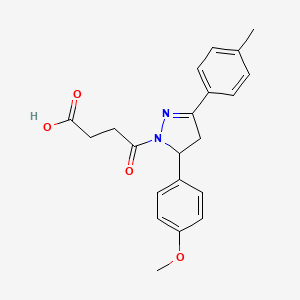
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

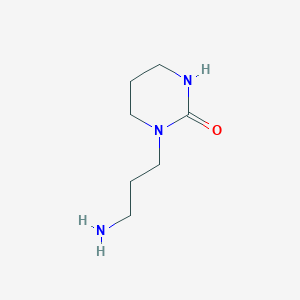

![13-Ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2423914.png)